Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H11BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) to promote cycloisomerization, resulting in high yields under ambient and aqueous conditions . Another approach involves the condensation of 2-aminopyridines with α-bromoketones, followed by functionalization through metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production often employs large-scale cycloisomerization reactions using environmentally friendly solvents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Metal-catalyzed coupling reactions are commonly used to introduce various functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium or copper catalysts in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 1-{[6-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-2-yl]methyl}-N-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVBSXMGJRXQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=C(C2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599308 | |
Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135995-45-8 | |
Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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